Optimized logP and Rotatable Bond Profile vs. Butyl(3-phenylpropyl)amine for CNS Drug-Like Space
(3-Phenylbutyl)(propyl)amine (1240578-68-0) displays a computed logP of 3.1798 compared to 3.4 for the analog Butyl(3-phenylpropyl)amine (92111-13-2), calculated by comparable in silico methods [1]. The target compound also possesses 6 rotatable bonds versus 7 for the analog. Lipinski's rule-of-five guidelines suggest that logP values below 5 and rotatable bonds ≤10 are favorable for oral drug-likeness; however, within the 3–4 logP window, lower values generally correlate with reduced non-specific protein binding and better aqueous solubility, factors critical for CNS-targeted agents [2]. The 0.22 logP unit reduction and one fewer rotatable bond may translate into improved pharmacokinetic handling in vivo, although direct comparative pharmacokinetic studies are not yet available.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.1798 (CheMenu computed value) |
| Comparator Or Baseline | Butyl(3-phenylpropyl)amine, logP = 3.4 (PubChem XLogP3-AA) |
| Quantified Difference | ΔlogP = -0.2212 (target lower lipophilicity) |
| Conditions | In silico prediction; target logP from CheMenu, comparator logP from PubChem XLogP3-AA (2025.09.15 release). Note: different algorithms may contribute minor variance. |
Why This Matters
For CNS or cellular assays, a moderately lower logP can reduce off-target membrane partitioning and improve assay signal-to-noise, making this compound a more tractable starting point than its more lipophilic analog.
- [1] Butyl(3-phenylpropyl)amine, PubChem CID 3718644. XLogP3-AA 3.4, Rotatable Bond Count 7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/92111-13-2 View Source
- [2] Lipinski CA, et al. (2001) Adv. Drug Deliv. Rev. 46(1-3):3-26. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. View Source
